molecular formula C22H16FN3O2 B2462997 4-fluoro-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide CAS No. 896808-61-0

4-fluoro-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

Cat. No. B2462997
CAS RN: 896808-61-0
M. Wt: 373.387
InChI Key: RPCXSXXIABJMTH-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic molecule that belongs to the class of quinoline derivatives and has shown promising results in various research applications.

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health concern, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB therapy.

Research Findings: In recent studies , a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably:

Implications: These findings highlight the potential of this compound class as anti-TB agents, warranting further development and exploration.

Kinase Inhibition

Background: Kinases play crucial roles in cellular signaling pathways, making them attractive targets for drug development.

Research Insight: Interestingly, the compound has been investigated for its kinase inhibition properties . Specifically:

LRRK2 Imaging Tracer

Background: Leucine-rich repeat kinase 2 (LRRK2) is implicated in Parkinson’s disease.

Radiosynthesis and PET Tracer: A novel compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), labeled with fluorine-18 (18F), has been synthesized as a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .

Indole Derivatives

Background: Indole derivatives exhibit diverse biological activities.

Pharmacological Potential: Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone. While not directly related to our compound, it exemplifies the broad pharmacological potential of indole derivatives .

Quinoline Derivatives

Background: Quinolines are versatile heterocyclic compounds.

Bromination and Oxazoloquinoline Formation: Bromination of a related compound yields an intriguing oxazoloquinoline derivative . Although not identical, this highlights the broader reactivity of quinoline-based structures.

properties

IUPAC Name

4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-26-18-8-3-2-6-16(18)20(27)19(17-7-4-5-13-24-17)21(26)25-22(28)14-9-11-15(23)12-10-14/h2-13H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCXSXXIABJMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326863
Record name 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide

CAS RN

896808-61-0
Record name 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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